4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2,3-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylphenyl N-(3,4-dichlorophenyl)carbamate
- 2-Bromo-4-chloro-5-methylphenyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
4-Bromo-2-((2,3-dichloro-phenylimino)-methyl)-phenol is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H8BrCl2NO |
---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
4-bromo-2-[(2,3-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
InChI Key |
PMHJKTGIWGSOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.